Home > Products > Screening Compounds P120673 > 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol
1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol - 887348-35-8

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

Catalog Number: EVT-1334695
CAS Number: 887348-35-8
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-{[(2,6-Dimethylphenoxy)ethyl]amino}-1-phenylethan-1-ol

  • Compound Description: This compound belongs to the aroxyalkylaminoalcohol family, known for its pharmacological activities.

(R,S)-2-amino-N-[2-(2,3-dimethylphenoxy)ethyl]propan-1-ol

  • Compound Description: This compound represents a free base derivative within the 2-amino-N-(dimethylphenoxyethyl)propan-1-ol group.
  • Relevance: Structurally, this compound displays significant similarities to 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. Both molecules share a propan-1-ol moiety and a phenoxyethyl linker. The key difference lies in the presence of a benzimidazole ring in the target compound, while this compound incorporates a simpler amino group attached to the propanol chain. The positional isomers of the dimethyl substitution on the phenoxy ring further contribute to understanding the structure-activity relationship within this class of compounds.

(S)-N-[2-(2,6-dimethylphenoxy)ethyl]-1-hydroxypropan-2-aminium chloride

  • Compound Description: This hydrochloride salt is part of the 2-amino-N-(dimethylphenoxyethyl)propan-1-ol family and crystallizes with a chloride anion.

Racemic Aryloxy-Propan-2-yl Acetates

  • Compound Description: This group encompasses various aryloxy-propan-2-yl acetate derivatives, including
    • rac-1-(naphthalen-1-yloxy)propan-2-yl acetate These compounds serve as substrates for lipase kinetic resolution studies, leading to the preparation of enantiomerically pure/enantioenriched mexiletine intermediates and analogs.
  • Relevance: These compounds share the core structure of an aryloxy-propan-2-ol moiety with 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. The variations in the aromatic ring substituents and the presence of an acetate group provide insights into the structure-activity relationships and potential applications in pharmaceutical synthesis. The study focuses on the influence of these structural modifications on lipase selectivity during kinetic resolution, highlighting the importance of specific structural features for enzymatic recognition and chiral separation.

1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol

  • Compound Description: This compound is a key intermediate in a novel synthetic route for carvedilol, a beta-blocker drug. This particular route aims to minimize the formation of specific impurities.
  • Relevance: The compound shares a striking structural resemblance with 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol. Both possess a propan-2-ol backbone with substitutions at the 1 and 3 positions. They both feature a phenoxyethyl chain connected to a nitrogen atom, highlighting their common origin and potential for similar synthetic applications. The distinct difference lies in the benzimidazole ring of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol being replaced by a carbazole ring system in this compound, demonstrating the versatility of this molecular scaffold for accessing diverse chemical entities.
Overview

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is a complex organic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. The compound features a benzimidazole core linked to a 2,6-dimethylphenoxyethyl group and a propanol moiety. Benzimidazole derivatives are commonly explored in pharmaceutical research due to their potential therapeutic effects, including antimicrobial, antifungal, and anticancer properties.

Source

The compound can be synthesized through various chemical methods that involve the construction of the benzimidazole core followed by the introduction of substituents. The synthesis typically requires specific reagents and conditions to achieve the desired structure.

Classification

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is classified as an organic compound with significant interest in medicinal chemistry. Its structure allows it to interact with biological targets, making it a candidate for drug development.

Synthesis Analysis

Methods

The synthesis of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol generally involves multiple steps:

  1. Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
  2. Introduction of the Dimethylphenoxy Group: The 2,6-dimethylphenoxy group can be introduced via nucleophilic substitution reactions where an appropriate leaving group on the benzimidazole is replaced by the 2,6-dimethylphenoxyethyl group.
  3. Attachment of the Propanol Moiety: This final step may involve alkylation reactions or reduction processes to introduce the propanol group effectively.

Technical Details

The reaction conditions must be carefully controlled to ensure high yield and purity. Common reagents include bases for nucleophilic substitutions and reducing agents for final modifications.

Molecular Structure Analysis

Structure

The molecular structure of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can be represented as follows:

  • Core Structure: Benzimidazole ring
  • Substituents: 2,6-dimethylphenoxy group and propan-1-ol side chain

Data

The molecular formula is typically represented as C19H24N2O2C_{19}H_{24}N_2O_2. The compound's molecular weight is approximately 312.41 g/mol.

Chemical Reactions Analysis

Reactions

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol can participate in several chemical reactions:

  • Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate or potassium permanganate.
  • Reduction: The compound can undergo reduction reactions to modify its functional groups or reduce the benzimidazole ring.
  • Substitution Reactions: The dimethylphenoxy group may undergo further substitutions, allowing for the introduction of additional functional groups.

Technical Details

These reactions require specific conditions such as temperature control and appropriate catalysts to facilitate successful transformations without degrading the compound.

Mechanism of Action

The mechanism of action for 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol is not fully elucidated but is believed to involve interactions with various biological targets:

  1. Enzyme Inhibition: The benzimidazole core may inhibit certain enzymes by binding to their active sites.
  2. Cell Membrane Penetration: The hydrophobic nature of the dimethylphenoxy group enhances membrane permeability, potentially increasing bioavailability.
  3. Pharmacokinetic Modulation: The propanol moiety could influence absorption and distribution characteristics within biological systems.
Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical characteristics associated with organic compounds, such as solubility in organic solvents and potential crystallinity depending on synthesis conditions.

Chemical Properties

Key chemical properties include:

  • Boiling Point: Not specifically documented but estimated based on structural analogs.
  • Melting Point: Also not explicitly documented; empirical data from similar compounds may provide insights.

Relevant Data or Analyses

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming structural integrity and purity during synthesis.

Applications

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol holds promise in various scientific applications:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug discovery processes targeting various diseases.
  • Research Tool: It could also function as a biochemical probe in studies investigating enzyme mechanisms or receptor interactions.
Introduction to 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

This compound represents a structurally sophisticated benzimidazole derivative incorporating distinct pharmacophores: a 2,6-dimethylphenoxy moiety linked via an ethyl bridge to the benzimidazole nitrogen, with a propanol chain attached at the benzimidazole 2-position. Its molecular architecture positions it at the intersection of bioactive heterocyclic chemistry and medicinal chemistry innovation. The deliberate integration of the benzimidazole core—a "privileged scaffold" in drug design—with the lipophilic 2,6-dimethylphenoxy group (recognized in class IB antiarrhythmics) and a terminal alcohol functionality creates a multifunctional molecule warranting detailed investigation. This section systematically explores its structural classification, historical context within benzimidazole chemistry, and broader significance in scientific research.

Structural Classification and Nomenclature

  • Core Heterocyclic System: The molecule's foundation is the benzimidazole system—a bicyclic structure formed by fusing benzene and imidazole rings, classified under the broader category of azoles (nitrogen-containing heterocycles). Benzimidazoles are formally categorized as benzo-fused imidazoles or 1H-benzo[d]imidazoles using International Union of Pure and Applied Chemistry (IUPAC) nomenclature [4]. This core is ubiquitous in bioactive molecules, from antiparasitics like albendazole to proton pump inhibitors like omeprazole.
  • Key Substituents and Functional Groups:
  • 1-Substitution: The benzimidazole nitrogen at position 1 is alkylated by a 2-(2,6-dimethylphenoxy)ethyl group (-CH₂-CH₂-O-C₆H₃(CH₃)₂-2,6). The 2,6-dimethylphenoxy moiety is characterized by its lipophilicity and steric bulk, influencing receptor interactions and metabolic stability. The ethylenic linker (-CH₂-CH₂-) provides conformational flexibility.
  • 2-Substitution: Position 2 of the benzimidazole core bears a propan-1-ol chain (-CH₂-CH₂-CH₂OH). This hydroxymethylene linker introduces hydrogen-bonding capability, hydrophilicity, and potential for derivatization (e.g., esterification, etherification). The terminal primary alcohol is a key polar functional group.
  • Systematic IUPAC Name: The systematic name 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propan-1-ol precisely describes the connectivity:
  • Root: Propan-1-ol (CH₃CH₂CH₂OH).
  • Attachment: The carbon at position 1 of propanol is attached to the carbon at position 2 of the 1H-benzimidazole system.
  • Benzimidazole Substitution: The nitrogen at position 1 of benzimidazole is substituted by a 2-(2,6-dimethylphenoxy)ethyl group (CH₂CH₂OC₆H₃(CH₃)₂-2,6).
  • Alternative Names/Synonyms: While the systematic name is definitive, shorter or alternative names may appear in literature, such as 1-[1-(2-o-Xylyloxyethyl)-benzimidazol-2-yl]propan-1-ol (using "o-xylenol" for 2,6-dimethylphenol) or registry-based identifiers like CID 652963 (PubChem) for the closely related compound 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol [3]. The structural similarity to CID 652963 is noteworthy, differing primarily in the alkyl chain length (propanol vs. ethanol).
  • Molecular Formula and Weight: The molecular formula is C₂₁H₂₆N₂O₂, calculated as:
  • Carbon: 21 atoms
  • Hydrogen: 26 atoms
  • Nitrogen: 2 atoms (from benzimidazole)
  • Oxygen: 2 atoms (ether and alcohol)The molecular weight is 338.45 g/mol.
  • Structural Features Table:
Structural ElementDescriptionSignificance
Benzimidazole CoreFused bicyclic system: Benzene + Imidazole (1H-benzo[d]imidazole)Privileged scaffold for drug discovery; enables π-stacking, hydrogen bonding (N-H), and metal coordination.
1-Substituent-CH₂CH₂-O-(2,6-dimethylphenyl)Introduces lipophilicity, steric bulk; resembles pharmacophore in antiarrhythmics (e.g., Mexiletine framework).
2-Substituent-CH₂CH₂CH₂OH (Propan-1-ol chain)Provides hydrophilicity, H-bond donor/acceptor capability; site for potential metabolism or derivatization.
2,6-Dimethylphenoxy GroupAryloxy group with ortho-methyl substituentsEnhances lipophilicity and steric hindrance; influences conformation and potential target binding.

Historical Context in Benzimidazole Derivative Research

  • Early Benzimidazole Chemistry (Pre-20th Century): The benzimidazole core itself has a long history, with its first synthesis traced back to 1872 by H. Ladenburg via the reduction of 2-nitro-4-methylaniline with acetic acid. However, systematic exploration of its chemistry and biological potential accelerated significantly in the 20th century.
  • Rise as Privileged Scaffold (Mid-20th Century): The term "privileged scaffold" describes molecular frameworks capable of providing high-affinity ligands for diverse receptors. Benzimidazoles unequivocally earned this status through landmark discoveries:
  • Vitamin B₁₂ (Cobalamin): The discovery that 5,6-dimethylbenzimidazole forms the lower axial ligand in cobalamin (Vitamin B₁₂) highlighted its critical biological role in coenzymes [4].
  • Anthelmintics: Thiabendazole (introduced 1961) marked the first major commercial benzimidazole anthelmintic, paving the way for numerous derivatives (e.g., albendazole, mebendazole) revolutionizing parasite control.
  • Antihypertensives/Antiulcerants: The discovery that benzimidazole-2-thioethers like diltiazem (though primarily a benzothiazepine, its early development involved benzimidazole analogs) and later omeprazole (a proton pump inhibitor prodrug activated within an acidic environment) demonstrated the scaffold's versatility in targeting cardiovascular and gastrointestinal systems.
  • Exploration of N-1 and C-2 Substitution (Late 20th Century - Present): The recognition that modification at N-1 and C-2 profoundly impacts biological activity drove extensive research. N-1 alkylation generally increases lipophilicity and modulates pharmacokinetics. C-2 substitution became a major focus:
  • Heterocycle Fusion/Extension: Creating tricyclic systems (e.g., imidazo[1,2-a]benzimidazoles) explored for CNS activity.
  • Aryl/Alkyl Attachment: Linking diverse aryl, heteroaryl, or alkyl groups to C-2 yielded compounds with anticancer, antiviral, antifungal, and receptor antagonist activities. The specific incorporation of hydroxyalkyl chains at C-2, as seen in the target compound, gained traction partly due to the success of droperidol analogs and the exploration of hydrogen-bonding interactions in target binding. The synthesis of compounds like 3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol (CID 652963) exemplifies this trend [3].
  • Phenoxyalkyl Linkers and Bioisosterism: The use of -(CH₂)ₙO- linkers to tether aryl groups to nitrogen atoms in heterocycles became a common strategy. The 2-(aryloxy)ethyl motif appears in diverse drugs (e.g., tamoxifen, mexiletine). The 2,6-dimethylphenoxy group specifically gained prominence with mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine), a Class IB antiarrhythmic and analgesic approved in the 1980s [7] [10]. This group is valued for its metabolic stability (resistance to O-dealkylation due to ortho-methyl groups) and optimal steric/electronic profile for sodium channel blockade.
  • Convergence in Target Compound: The target compound 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol represents a deliberate convergence of these historical design strategies: 1) the privileged benzimidazole core, 2) N-1 alkylation with a metabolically stable 2-(2,6-dimethylphenoxy)ethyl group (reminiscent of mexiletine's key pharmacophore), and 3) C-2 functionalization with a flexible hydroxyalkyl chain (propanol) to modulate physicochemical properties and enable specific interactions. Its design reflects lessons learned from decades of benzimidazole and aryloxyalkylamine medicinal chemistry.

Table 2: Key Historical Milestones in Benzimidazole Derivative Research Relevant to Target Compound

PeriodMilestone/Compound ClassSignificance for Target Compound Design
1872First synthesis of Benzimidazole (Ladenburg)Establishment of the core heterocyclic scaffold.
1948Discovery of 5,6-Dimethylbenzimidazole in Vitamin B₁₂Highlighted intrinsic biological relevance of substituted benzimidazoles.
1961Introduction of Thiabendazole (Anthelmintic)Demonstrated therapeutic potential of simple 2-substituted benzimidazoles; launched major drug class.
1970s-1980sRise of Omeprazole-like PPIs & DiltiazemShowed versatility of benzimidazole core for diverse targets (H⁺/K⁺ ATPase, Ca²⁺ channels).
1980sApproval of Mexiletine (antiarrhythmic/analgesic)Validated 2,6-dimethylphenoxyalkylamine (esp. -OCH₂CH(CH₃)NH₂) as bioactive motif; key structural element.
Late 20th C.Exploration of C-2 Hydroxyalkyl Benzimidazoles (e.g., CID 652963) [3]Demonstrated feasibility and potential bioactivity of benzimidazoles with terminal alcohol C-2 chains.
21st CenturyFocus on Benzimidazole Hybrids & Targeted TherapiesContext for evaluating hybrid molecules like target compound combining known pharmacophores.

Significance in Medicinal Chemistry and Organic Synthesis

  • Medicinal Chemistry Potential:
  • Privileged Scaffold Hybridization: The molecule embodies the strategic combination of two "privileged" structural motifs: the benzimidazole core and the 2,6-dimethylphenoxyethyl group. Hybridization aims to merge the favorable pharmacological profiles or target affinities associated with each motif, potentially leading to novel polypharmacology or enhanced selectivity. Benzimidazoles are recognized for their diverse receptor interactions [4], while the 2,6-dimethylphenoxyethyl group is a hallmark of voltage-gated sodium channel (VGSC) modulators like mexiletine [7] [10]. This suggests potential exploration targets related to ion channel modulation, neuropathic pain, or arrhythmia.
  • Targeted Physicochemical Properties: The deliberate structural design modulates key drug-like properties:
  • Lipophilicity/Hydrophilicity Balance: The lipophilic benzimidazole and 2,6-dimethylphenoxy moieties are counterbalanced by the hydrophilic propanol tail. Calculated LogP values (estimated) suggest moderate lipophilicity, potentially favorable for membrane permeability and CNS penetration if desired.
  • Hydrogen Bonding Capacity: The benzimidazole NH (hydrogen bond donor/acceptor) and the primary alcohol (strong hydrogen bond donor/acceptor) provide significant potential for forming specific interactions with biological targets, influencing binding affinity and selectivity. The alcohol offers a site for prodrug formation (e.g., esters for enhanced absorption).
  • Metabolic Considerations: The 2,6-dimethyl substitution on the phenoxy ring sterically hinders O-dealkylation, a common metabolic pathway for simpler aryl alkyl ethers, potentially enhancing metabolic stability. The propanol chain offers sites for oxidative metabolism (hydroxylation, oxidation to acid) or conjugation (glucuronidation).
  • Exploration of Structure-Activity Relationships (SAR): This compound serves as a pivotal point for extensive SAR studies:
  • Benzimidazole N-1 Chain: Variation in the linker length (n in -O-(CH₂)ₙ-) between the phenoxy oxygen and the benzimidazole nitrogen, or branching within this chain.
  • C-2 Substituent: Systematic alteration of the propanol chain length (ethanol, butanol), conversion to other polar groups (amines, amides, carboxylic acids), or introduction of steric hindrance/unsaturation near the alcohol.
  • Benzimidazole Substitution: Introduction of substituents (e.g., halogens, methyl, methoxy) onto the benzimidazole benzene ring to modulate electronic properties, lipophilicity, or target interactions.
  • Phenoxy Ring Substitution: Exploring analogs with different ortho substituents (e.g., ethyl, chlorine, methoxy) or modifications to the meta/para positions while retaining the 2,6-dimethyl pattern.
  • Organic Synthesis Significance:
  • Multistep Synthesis Challenge: The synthesis of 1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol presents a stimulating challenge requiring sequential functional group transformations and heterocycle formation. A typical route likely involves:
  • Synthesis of 1-[2-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazole: This could involve alkylation of benzimidazole with 1-(2-chloroethoxy)-2,6-dimethylbenzene or a Mitsunobu reaction between 2,6-dimethylphenol and N-(2-hydroxyethyl)benzimidazole.
  • Functionalization at C-2: Direct electrophilic substitution on the pre-formed N-alkylated benzimidazole is difficult due to reduced nucleophilicity at C-2. The preferred route involves constructing the benzimidazole ring after installing the propanol precursor on an o-phenylenediamine derivative. Common methods include:
  • Condensation: Reacting N¹-[2-(2,6-Dimethylphenoxy)ethyl]benzene-1,2-diamine with 4-hydroxypentanoic acid derivatives (e.g., ethyl 4-hydroxypentanoate followed by reduction, or directly with 4-hydroxybutanal under oxidative conditions [9]).
  • Coupling/Cyclization: Utilizing methodologies like those generating related structures (e.g., CID 652963) [3], potentially involving intermediates like ethyl 4-(2,6-dimethylphenoxy)acetate or functionalized nitriles.
  • Exploration of Novel Methodologies: The synthesis of such complex benzimidazoles drives innovation in:
  • Regioselective Alkylation: Controlling mono- vs. di-alkylation on the benzimidazole nitrogens.
  • C-2 Functionalization Strategies: Developing efficient methods for introducing diverse carbon substituents, particularly hydroxyalkyl chains, onto the C-2 position, often requiring protection/deprotection schemes for the alcohol.
  • Green Chemistry Approaches: Investigating catalyst systems (e.g., BF₃·Et₂O as used in related benzimidazole syntheses [9]) or solvent-free conditions to improve efficiency and sustainability.
  • Chirality Considerations: While the parent molecule lacks stereocenters, synthetic intermediates or close analogs might possess chiral elements. The propanol chain could be modified to create chiral centers near the benzimidazole, necessitating asymmetric synthesis techniques. Research into asymmetric autocatalysis, as demonstrated with simpler hydroxyalkyl pyrimidines/pyridines [6], highlights the relevance of chirality in bioactive heterocycles containing alcohol functionalities. Synthesizing enantiopure versions of chiral analogs of this compound would be crucial for biological evaluation.

Table 3: Potential Pharmacological Areas and Synthesis Challenges for Target Compound

AspectSignificance/ChallengeResearch Implication
Medicinal PotentialHybrid of Benzimidazole (diverse targets) & 2,6-Dimethylphenoxyethyl (Na⁺ channel block)Candidate for ion channel modulation (pain, arrhythmia), kinase inhibition, or GPCR modulation; requires target identification/screening.
Physicochemical ProfileCalculated LogP ~3-4; Moderate MW (338); HBD=2; HBA=4Likely favorable for oral absorption (Lipinski compliant); amenable to optimization via C-2 chain modification.
SAR ExplorationVary N-1 linker length/rigidity; Modify C-2 chain (length, polarity, branching, bioisosteres); Substitute benzimidazole coreSystematic libraries can identify critical structural features for potency, selectivity, and ADME; crucial for lead optimization.
Synthetic ChallengeEfficient regioselective N-alkylation; Direct C-2 hydroxyalkylation difficult; Requires multi-step sequenceDrives development of new condensation catalysts (e.g., BF₃·Et₂O [9]), protecting group strategies for alcohols, and tandem cyclization methods.
ChiralityMolecule is achiral; But chiral analogs (e.g., methyl on propanol chain) are synthetically accessible targets.Enantioselective synthesis needed for chiral analogs; asymmetric catalysis (e.g., autocatalysis [6]) may be relevant.

Properties

CAS Number

887348-35-8

Product Name

1-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol

IUPAC Name

1-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol

Molecular Formula

C20H24N2O2

Molecular Weight

324.4g/mol

InChI

InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-10-5-6-11-17(16)22(20)12-13-24-19-14(2)8-7-9-15(19)3/h5-11,18,23H,4,12-13H2,1-3H3

InChI Key

FHTOMMPJKVRDLR-UHFFFAOYSA-N

SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=CC=C3C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.